molecular formula C7H13N3O B1384472 1-tert-butyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 58046-64-3

1-tert-butyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No. B1384472
CAS RN: 58046-64-3
M. Wt: 155.2 g/mol
InChI Key: LWMLMQNDIRTCOO-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are known for their broad range of chemical and biological properties, making them important in the development of new drugs . The derivatives of 1,2,4-triazoles show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Synthesis Analysis

The synthesis of 1,2,4-triazoles often involves the condensation of hydrazines with a suitable electrophile . For example, imidazole was first synthesized by the reaction of glyoxal and ammonia .


Molecular Structure Analysis

1,2,4-Triazoles have a five-membered ring structure with three nitrogen atoms. They are amphoteric in nature, showing both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, they can exhibit two equivalent tautomeric forms .


Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions due to the presence of multiple reactive sites in their structure . They can act as ligands in coordination chemistry, participate in cycloaddition reactions, and serve as precursors in the synthesis of other heterocyclic compounds .


Physical And Chemical Properties Analysis

1,2,4-Triazoles are generally white or colorless solids that are highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : A study focused on synthesizing novel 3-alkyl-4-phenylacetylamino derivatives of 1,2,4-triazol-5-one, characterizing them through various spectral analyses, and evaluating their antioxidant activities (Alkan et al., 2007).
  • Non-Aqueous Medium Titrations : Research on the synthesis of new derivatives involving non-aqueous medium titrations to investigate their acidity and molecular structure (Yüksek et al., 2005).
  • Potentiometric Titrations for Acidity Determination : Studies have been conducted to synthesize new derivatives and determine their acidity through potentiometric titrations in different non-aqueous solvents (Yüksek et al., 2004).

Pharmacological and Biological Applications

  • Antioxidant Activity : Investigations into the in vitro antioxidant activity of novel derivatives, comparing their efficacy to standard antioxidants (Yüksek et al., 2015).
  • Fungicidal Activity : Exploration of fungicidal properties of certain derivatives against specific fungi, demonstrating moderate to excellent activity (Mao et al., 2013).
  • Antitumor Activity : Structural and molecular docking studies indicating that certain derivatives show promising anticancer activity (Kaczor et al., 2013).

Future Directions

Given the wide range of biological activities exhibited by 1,2,4-triazoles, there is significant interest in the development of new 1,2,4-triazole-based drugs . Future research will likely focus on the design and synthesis of novel 1,2,4-triazoles with improved therapeutic properties.

properties

IUPAC Name

2-tert-butyl-5-methyl-4H-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-5-8-6(11)10(9-5)7(2,3)4/h1-4H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMLMQNDIRTCOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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